Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled
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Overview
Description
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled is a peptide hormone composed of 28 amino acids. It is one of three mammalian natriuretic peptides that play a crucial role in regulating fluid homeostasis and blood pressure. This peptide is produced in cardiac myocytes and has significant endocrine effects, making it a valuable compound for cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Biotinylation at the N-terminus
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Biotinylation reagents like biotin-NHS ester
Major Products
Oxidation: Formation of a stable disulfide-bridged peptide.
Reduction: Free thiol-containing peptide.
Substitution: Biotin-labeled peptide
Scientific Research Applications
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled has diverse applications in scientific research:
Cardiovascular Research: Studying its role in blood pressure regulation and fluid balance.
Endocrinology: Investigating its endocrine effects on fluid homeostasis.
Pharmacology: Exploring its potential as a therapeutic agent for cardiovascular diseases.
Biochemistry: Using biotinylated peptides in affinity purification and detection assays
Mechanism of Action
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled exerts its effects by binding to natriuretic peptide receptors (NPRs), particularly NPR-A. This binding activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Brain Natriuretic Peptide (BNP): Shares a similar ring structure and functions in cardiovascular regulation.
C-type Natriuretic Peptide (CNP): Also involved in vasodilation and fluid balance
Uniqueness
Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled is unique due to its specific sequence and biotinylation, which allows for easy detection and purification in research applications. Its strong affinity for NPR-A and significant role in cardiovascular research further distinguish it from other natriuretic peptides .
Properties
Molecular Formula |
C137H217N47O41S4 |
---|---|
Molecular Weight |
3306.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(19S,22S,28S,34S,40S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C137H217N47O41S4/c1-9-69(6)107-130(222)159-56-102(195)160-70(7)109(201)165-80(38-39-98(138)191)117(209)177-89(59-185)112(204)158-57-104(197)162-82(47-67(2)3)110(202)157-58-105(198)164-95(128(220)174-86(52-99(139)192)122(214)179-91(61-187)125(217)173-85(50-72-25-14-11-15-26-72)121(213)168-77(29-20-43-152-134(144)145)115(207)176-88(131(223)224)51-73-34-36-74(190)37-35-73)65-228-229-66-96(129(221)172-84(49-71-23-12-10-13-24-71)111(203)156-54-101(194)155-55-103(196)161-75(27-18-41-150-132(140)141)113(205)170-81(40-46-226-8)118(210)175-87(53-106(199)200)123(215)169-79(119(211)183-107)31-22-45-154-136(148)149)181-127(219)93(63-189)180-126(218)92(62-188)178-116(208)78(30-21-44-153-135(146)147)166-114(206)76(28-19-42-151-133(142)143)167-120(212)83(48-68(4)5)171-124(216)90(60-186)163-100(193)33-17-16-32-97-108-94(64-227-97)182-137(225)184-108/h10-15,23-26,34-37,67-70,75-97,107-108,185-190H,9,16-22,27-33,38-66H2,1-8H3,(H2,138,191)(H2,139,192)(H,155,194)(H,156,203)(H,157,202)(H,158,204)(H,159,222)(H,160,195)(H,161,196)(H,162,197)(H,163,193)(H,164,198)(H,165,201)(H,166,206)(H,167,212)(H,168,213)(H,169,215)(H,170,205)(H,171,216)(H,172,221)(H,173,217)(H,174,220)(H,175,210)(H,176,207)(H,177,209)(H,178,208)(H,179,214)(H,180,218)(H,181,219)(H,183,211)(H,199,200)(H,223,224)(H4,140,141,150)(H4,142,143,151)(H4,144,145,152)(H4,146,147,153)(H4,148,149,154)(H2,182,184,225)/t69-,70-,75-,76-,77-,78-,79?,80-,81?,82?,83-,84?,85-,86-,87-,88-,89?,90-,91-,92-,93-,94-,95?,96?,97-,107-,108-/m0/s1 |
InChI Key |
HDTMXJVYSAVVRC-STPZZZDRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Origin of Product |
United States |
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